2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Description
Properties
Molecular Formula |
C16H22N2O4S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4S/c1-3-9-8(2)23-15(12(9)13(17)19)18-14(20)10-6-4-5-7-11(10)16(21)22/h10-11H,3-7H2,1-2H3,(H2,17,19)(H,18,20)(H,21,22) |
InChI Key |
GJAIXTCRPDWCKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the thienyl group, the introduction of the aminocarbonyl group, and the cyclohexane ring formation. Common reagents used in these reactions include thionyl chloride, ethylamine, and cyclohexanone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
Target Compound :
- Key Groups : Cyclohexane carboxylic acid, dual carbamoyl groups, ethyl/methyl-substituted thiophene.
- Polarity : High due to carboxylic acid and carbamoyl groups, likely influencing solubility and protein-binding interactions .
Analog 1 : (1R,2R)-2-{[(3M)-3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acid
- Key Groups : Benzothiophene fused with a tetrahydro ring, oxadiazole substituent.
- Bioactivity : IC₅₀ = 0.365 µM against FABP4, indicating potent inhibition of lipid metabolism pathways .
- Comparison : The benzothiophene core and oxadiazole group enhance aromatic stacking and hydrogen-bonding interactions compared to the simpler thiophene in the target compound.
Analog 2 : 2-{Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]carbamoyl}cyclohexane-1-carboxylic acid
- Key Groups : Pyrazole ring, methyl carbamoyl substituent.
- Molecular Formula : C₁₃H₁₃N₅O₂ (MW = 271.28 g/mol) .
Analog 3 : 5-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid 2-isopropyl-5-methyl-cyclohexyl ester
Physicochemical Properties
Pharmacokinetic Considerations
- Target Compound : The free carboxylic acid may limit blood-brain barrier penetration but improve renal excretion.
- Oxathiolane Ester : Esterification enhances oral bioavailability but requires hydrolysis to the active carboxylic acid form .
Biological Activity
The compound 2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a cyclohexane ring, thiophene moieties, and carbamoyl groups, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 364.43 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid exhibit significant anticancer properties. For instance, a related thiazole derivative was found to inhibit HSET (KIFC1), a protein crucial for the survival of centrosome-amplified cancer cells. The inhibition led to the induction of multipolar mitotic spindles, resulting in cell death in cancer models .
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Thiazole derivative | HSET inhibition | 0.5 | |
| Related compound | Cytotoxicity in cancer cells | 15 |
The proposed mechanism involves the compound's ability to disrupt mitotic spindle formation by inhibiting key proteins involved in mitosis. This leads to aberrant cell division and ultimately apoptosis in cancer cells. The binding affinity and selectivity of the compound towards its targets are critical for its efficacy.
Study on Efficacy Against Cancer Cell Lines
A study evaluated the efficacy of the compound against various cancer cell lines, including DLD1 (colon cancer) and MCF7 (breast cancer). The results showed that at concentrations of 15 μM, the compound significantly increased multipolar mitoses in centrosome-amplified cells while having minimal effects on diploid cells.
| Cell Line | Concentration (μM) | Multipolar Mitoses (%) |
|---|---|---|
| DLD1 (4NCA) | 15 | 21 |
| DLD1 (2N) | 15 | 10 |
Pharmacokinetics
Pharmacokinetic studies have indicated that the compound has a half-life of approximately 215 minutes in plasma, suggesting reasonable stability and potential for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
